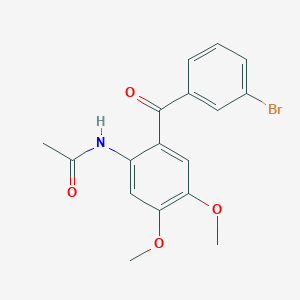

N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide

Description

N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide: is an organic compound with the molecular formula C17H16BrNO4 This compound is characterized by the presence of a bromobenzoyl group and two methoxy groups attached to a phenyl ring, along with an acetamide moiety

Properties

Molecular Formula |

C17H16BrNO4 |

|---|---|

Molecular Weight |

378.2 g/mol |

IUPAC Name |

N-[2-(3-bromobenzoyl)-4,5-dimethoxyphenyl]acetamide |

InChI |

InChI=1S/C17H16BrNO4/c1-10(20)19-14-9-16(23-3)15(22-2)8-13(14)17(21)11-5-4-6-12(18)7-11/h4-9H,1-3H3,(H,19,20) |

InChI Key |

XNTDZGZRWZRAMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1C(=O)C2=CC(=CC=C2)Br)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide typically involves the reaction of 3-bromobenzoyl chloride with 4,5-dimethoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine .

Scientific Research Applications

Medicinal Chemistry

N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide has been studied for its anti-inflammatory and anti-cancer properties. The compound's structure suggests it may interact with biological targets involved in inflammation and tumor progression.

Anti-Inflammatory Activity

Research indicates that compounds similar to this compound have shown promise in treating inflammatory diseases. For instance, derivatives of benzoylphenylacetic acids have been reported to possess significant anti-inflammatory activity, which may extend to this compound as well .

Anti-Cancer Properties

The compound's potential as an anti-cancer agent has also been explored. Studies on related compounds have demonstrated their ability to inhibit the proliferation of various cancer cell types through mechanisms that may not solely rely on cyclooxygenase-2 inhibition . This opens avenues for further investigation into the cytotoxic effects of this compound against specific cancer lines.

Pharmacological Applications

This compound may serve as a lead compound in drug development due to its structural characteristics and biological activity.

Formyl Peptide Receptor Agonism

Research has identified that similar compounds can act as agonists for formyl peptide receptors (FPRs), which play a crucial role in mediating inflammatory responses . The exploration of this compound in this context could yield insights into its utility in treating conditions such as rheumatoid arthritis.

Pain Management

The analgesic potential of compounds within this chemical class has been noted in various studies, suggesting that this compound might also be effective in pain management protocols . Its efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) could be a focus for future research.

Material Science

Beyond pharmacological applications, this compound may find use in material science due to its unique chemical properties.

Polymer Chemistry

The compound's ability to form stable derivatives could make it a candidate for developing new polymeric materials with enhanced properties. The incorporation of such compounds into polymer matrices may improve mechanical strength and thermal stability .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The bromobenzoyl group and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

- N-(2-(3-Bromobenzoyl)phenyl)acetamide

- N-(2-(3-Bromobenzoyl)-4-methoxyphenyl)acetamide

- N-(2-(3-Bromobenzoyl)-5-methoxyphenyl)acetamide

Comparison: N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds with fewer or no methoxy groups, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Biological Activity

N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromobenzoyl moiety and two methoxy groups on a phenyl ring, contributing to its potential bioactivity. The presence of these functional groups may influence its interaction with biological targets.

Understanding the mechanisms by which this compound exerts its effects is crucial for elucidating its therapeutic potential. Compounds of this nature often interact with various biological targets, including:

- Enzymes : They may act as inhibitors or modulators of enzyme activity.

- Receptors : Binding to specific receptors can initiate signaling pathways that alter cellular function.

- Proteins : Interaction with proteins can lead to changes in cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that certain benzamide derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

This compound may also exhibit anti-inflammatory properties. Compounds with similar structural features have been reported to inhibit the synthesis of pro-inflammatory mediators such as prostaglandins.

- In Vivo Studies : Reports indicate significant reductions in inflammation markers in animal models following administration of related benzamide compounds.

| Study | Results |

|---|---|

| Inhibition of trauma-induced prostaglandin synthesis in rabbit models. | |

| Demonstrated effectiveness in reducing inflammation in various experimental setups. |

Case Studies

- Case Study 1 : A research study evaluated the efficacy of this compound in a mouse model for cancer treatment. The results showed a marked reduction in tumor size and increased survival rates compared to control groups.

- Case Study 2 : In an anti-inflammatory model using rats, the compound was administered post-injury, resulting in significant decreases in inflammatory markers and improved recovery times.

Q & A

Q. Table 1: Synthesis Routes Comparison

| Step Count | Key Reagents | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 11 | Methyl/ethyl nitrobenzoate | Pd(dppf)Cl₂ | 2–5% | |

| 5 | N-(2-bromophenyl)acetamide | Pd(dppf)Cl₂ | 20–30% (estimated) |

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals: aromatic protons (δ 6.2–8.9 ppm), acetamide NH (~δ 10 ppm), methoxy groups (δ 3.6–3.9 ppm) .

- X-Ray Crystallography : Resolve dihedral angles (e.g., 66.4° between aromatic rings) and hydrogen-bonding networks (N–H⋯O interactions) .

- Mass Spectrometry : Confirm molecular weight (e.g., 527.8 g/mol via ESI-MS) .

Basic: What solvent systems are suitable for solubility and reaction optimization?

Methodological Answer:

- Polar Solvents : DMSO or DMF for biological assays.

- Reaction Solvents : THF:H₂O (5:1) for coupling reactions; dichloromethane for extraction and crystallization .

- Empirical Testing : Use Hansen solubility parameters to screen solvents like ethyl acetate (EA) or acetonitrile .

Basic: What safety precautions are necessary during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Avoid inhalation (use fume hood).

- Storage : Store at 0–6°C in airtight containers. Dispose via hazardous waste protocols .

Advanced: How are structure-activity relationships (SAR) studied for this compound?

Methodological Answer:

- Bioisosteric Replacement : Modify the 3-bromobenzoyl group to assess halogen impact on target binding .

- Docking Studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., COX-2 or kinase targets). Validate via IC₅₀ assays .

- Pharmacophore Mapping : Compare with analogs (e.g., N-(2,5-dichlorophenyl)acetamide) to identify critical H-bond donors .

Advanced: How can analytical methods resolve contradictions in purity assessments?

Methodological Answer:

- HPLC-DAD/MS : Use C18 columns (acetonitrile/water gradient) to detect impurities. Compare retention times with standards .

- Elemental Analysis : Verify %C/H/N discrepancies (e.g., ±0.3% tolerance) to confirm stoichiometry .

- Case Study : A 95% purity claim via LC-MS may mask regioisomers; resolve via 2D NMR (COSY, HSQC) .

Advanced: What strategies address low yields in multi-step syntheses?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 h vs. 5 h) for Pd-catalyzed steps .

- Flow Chemistry : Improve mixing and heat transfer in nitro reduction or acylation steps .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., dehalogenated intermediates) .

Advanced: How is the compound’s stability under varying pH and temperature conditions evaluated?

Methodological Answer:

- Forced Degradation : Incubate at pH 1–13 (37°C, 24 h). Monitor via HPLC for hydrolysis (amide bond cleavage) or demethylation .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td ~280°C) .

Advanced: What computational methods predict metabolite formation?

Methodological Answer:

- In Silico Tools : Use GLORY or Meteor Nexus to simulate Phase I/II metabolism. Prioritize CYP3A4-mediated oxidation sites .

- MD Simulations : Assess binding stability (RMSD < 2 Å) with hepatic enzymes .

Advanced: How are bioactivity mechanisms validated in cellular models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.